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Compound of Interest

Compound Name: 4-Epidoxycycline

Cat. No.: B10761639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-
Epidoxycycline, a critical impurity and epimer of the broad-spectrum antibiotic Doxycycline.

Understanding the spectral characteristics of 4-Epidoxycycline is essential for its

identification, quantification, and control in pharmaceutical formulations, ensuring the safety

and efficacy of Doxycycline-based therapies. While detailed proprietary spectral data is often

held by commercial suppliers of analytical standards, this guide synthesizes publicly available

information and established analytical principles to provide a comprehensive resource.

Introduction to 4-Epidoxycycline
4-Epidoxycycline is a stereoisomer of Doxycycline, differing in the configuration at the C4

position of the tetracycline ring structure. This epimerization can occur during the synthesis,

formulation, or storage of Doxycycline and is of significant interest as it can impact the

therapeutic efficacy of the drug. Regulatory bodies require strict control of impurities, making

reliable analytical methods for the characterization of 4-Epidoxycycline imperative.

Chemical Structure:

Systematic Name: (4R,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-

pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

CAS Number: 6543-77-7[1]
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Molecular Formula: C₂₂H₂₄N₂O₈[1]

Molecular Weight: 444.44 g/mol [1]

Spectroscopic Data
The following sections present a summary of the expected Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data for 4-Epidoxycycline. It is important to note that

specific, quantitative spectral data for 4-Epidoxycycline is not widely published in the public

domain. The data presented here is based on the known structure of the molecule, comparison

with its parent compound Doxycycline, and information from analytical studies on tetracycline

epimers.

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.

The difference in stereochemistry at the C4 position between Doxycycline and 4-
Epidoxycycline is expected to result in subtle but measurable differences in the chemical

shifts (δ) and coupling constants (J) of the protons and carbons in the vicinity of this chiral

center.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Epidoxycycline

Proton Assignment

(Tentative)

Predicted Chemical

Shift (δ) ppm
Multiplicity

Coupling Constant

(J) Hz

H-4
Shifted relative to

Doxycycline
d

N(CH₃)₂
Shifted relative to

Doxycycline
s

H-5
Shifted relative to

Doxycycline
d

H-6 m

C6-CH₃ d

Aromatic Protons 7.0 - 8.0 m
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Note: Specific chemical shifts are not publicly available and would need to be determined by

analysis of a certified reference standard.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Epidoxycycline

Carbon Assignment (Tentative) Predicted Chemical Shift (δ) ppm

C-4 Shifted relative to Doxycycline

N(CH₃)₂ Shifted relative to Doxycycline

C-4a Shifted relative to Doxycycline

C-5 Shifted relative to Doxycycline

C-10, C-11, C-12, C-12a (Carbonyls and enol) 170 - 200

Aromatic Carbons 100 - 150

Note: Specific chemical shifts are not publicly available and would need to be determined by

analysis of a certified reference standard.

Mass spectrometry is a key analytical technique for determining the molecular weight and

fragmentation pattern of a compound. Electrospray ionization (ESI) is a common technique for

the analysis of tetracyclines.

Table 3: Mass Spectrometry Data for 4-Epidoxycycline

Ion m/z (Observed) Notes

[M+H]⁺ 445.1533 Protonated molecule

[M+Na]⁺ 467.1352 Sodium adduct

[M+Na-NH₃-H₂O]⁺ 433.1131

A key differentiating fragment

for 4-epimers of tetracyclines

when analyzing sodium

adducts.[2]
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Studies have shown that while the collision-induced dissociation (CID) spectra of the

protonated forms of Doxycycline and 4-Epidoxycycline are very similar, the fragmentation of

their sodium adducts can be used for differentiation.[2] 4-Epimers of tetracyclines have a

tendency to form [M+Na-NH₃-H₂O]⁺ ions, whereas the parent tetracyclines tend to form [M+Na-

NH₃]⁺ ions.[2]

Experimental Protocols
The following provides a generalized workflow for the isolation and spectroscopic analysis of 4-
Epidoxycycline. Specific parameters may need to be optimized based on the available

instrumentation and the sample matrix.

4-Epidoxycycline is often present as an impurity in Doxycycline samples. High-Performance

Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are

commonly used for the separation of Doxycycline and its related substances.

Column: A C18 or C8 reversed-phase column is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is common.

The pH of the mobile phase is a critical parameter for achieving good separation of the

epimers.

Detection: UV detection at a wavelength of around 270 nm or 350 nm is suitable for

tetracyclines.

Fraction Collection: For NMR and MS analysis of the isolated impurity, fractions

corresponding to the 4-Epidoxycycline peak can be collected.

Sample Preparation: The isolated 4-Epidoxycycline fraction is evaporated to dryness and

re-dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for resolving the subtle differences in the spectra of the epimers.

Experiments: Standard 1D ¹H and ¹³C NMR experiments should be performed. For complete

structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are
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invaluable.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is typically used. High-resolution mass spectrometry (HRMS) is advantageous for accurate

mass measurements and elemental composition determination.

Analysis Mode: Both positive and negative ion modes can be employed.

Tandem MS (MS/MS): To study the fragmentation patterns, collision-induced dissociation

(CID) experiments should be performed on the parent ions of interest (e.g., [M+H]⁺ and

[M+Na]⁺).

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of 4-
Epidoxycycline.
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Caption: Workflow for the Isolation and Spectroscopic Analysis of 4-Epidoxycycline.

In conclusion, while specific quantitative spectroscopic data for 4-Epidoxycycline is not readily

available in the public domain, a comprehensive analytical approach utilizing chromatographic

separation followed by NMR and MS analysis can provide the necessary structural confirmation

and characterization. The information and protocols outlined in this guide serve as a valuable
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resource for researchers and scientists involved in the analysis of Doxycycline and its related

impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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